molecular formula C20H21N3O5S B2767453 N-[(furan-2-yl)methyl]-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 900009-00-9

N-[(furan-2-yl)methyl]-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2767453
CAS No.: 900009-00-9
M. Wt: 415.46
InChI Key: ANMXSLUGEWCRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 3,4,5-trimethoxyphenyl group at the 6-position and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further modified with a furan-2-ylmethyl group. This compound belongs to a broader class of sulfanyl acetamide derivatives, which are frequently explored for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The 3,4,5-trimethoxyphenyl moiety is a recurring pharmacophore in bioactive molecules, often associated with enhanced binding to biological targets due to its electron-rich aromatic system .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-25-16-9-13(10-17(26-2)20(16)27-3)15-6-7-19(23-22-15)29-12-18(24)21-11-14-5-4-8-28-14/h4-10H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMXSLUGEWCRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound notable for its complex structure and potential biological activities. Its molecular formula is C20H21N3O5S, and it has garnered interest in pharmacological research due to its unique features that may influence various biological pathways.

Chemical Structure

The compound consists of:

  • A furan moiety, which is known for its role in various biological activities.
  • A trimethoxyphenyl group that enhances lipophilicity and may contribute to its interaction with biological targets.
  • A pyridazinyl sulfanyl group, which is significant for its potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory actions

Table 1: Summary of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound AFuran ringAnticancer
Compound BBenzofuranNeuroprotective
Compound CTrimethoxyphenylAntimicrobial

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering cellular functions.
  • Cell Signaling Modulation : It can influence signaling pathways critical for cell survival and apoptosis.
  • Antioxidant Activity : The presence of the furan and trimethoxy groups may confer antioxidant properties, protecting cells from oxidative stress.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through the activation of pro-apoptotic signaling pathways.
  • Antimicrobial Evaluation : The compound has been tested against multiple bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values suggesting broad-spectrum efficacy.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : Various synthetic routes have been explored to optimize yield and purity. The most effective method involves the reaction of furan derivatives with pyridazine sulfanyl precursors under controlled conditions.
  • Biological Evaluation : In vivo studies indicate promising results in pain models, suggesting peripheral analgesic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The pyridazine core in the target compound distinguishes it from structurally similar acetamides. For example:

  • Quinazolinone-based analogs (e.g., compounds in and ) exhibit potent antitumor activity, with GI50 values as low as 3.16 mM (compound C) against cancer cell lines, outperforming 5-fluorouracil (GI50 = 18.60 mM) .
  • Benzothiazole derivatives like N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) show high inhibitory activity (pIC50 = 7.8) against CK-1δ, a kinase implicated in neurodegenerative diseases .
  • Oxadiazole-containing compounds (e.g., N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) demonstrate antimicrobial properties, highlighting the role of heterocycle choice in modulating biological activity .

Substituent Effects on Bioactivity

  • Furan-2-ylmethyl group: The target compound’s furan substituent is structurally analogous to anti-exudative agents (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives), which exhibit 47% mean growth inhibition (MGI) in anti-inflammatory assays .
  • Trimethoxyphenyl moiety: This group is critical in antitumor agents. For instance, N-(3,4,5-trimethoxyphenyl)-substituted quinazolinones (e.g., compound 10 in ) show improved activity (MGI% = 24%) compared to unsubstituted analogs .

Key Research Findings and Data Tables

Discussion of Structure-Activity Relationships (SAR)

  • Substituent Optimization : The furan-2-ylmethyl group could enhance bioavailability due to furan’s moderate lipophilicity, as observed in anti-exudative agents .
  • Trimethoxyphenyl Role : This moiety’s electron-donating methoxy groups likely facilitate π-π stacking or hydrogen bonding with biological targets, a trend corroborated in antitumor and kinase-inhibitory compounds .

Future Research Directions

  • Biological Profiling : Evaluate the target compound’s antitumor, antimicrobial, and anti-inflammatory activities using assays analogous to those in .
  • Molecular Docking : Compare binding modes with CK-1δ (as in ) or tubulin (a target for trimethoxyphenyl-containing antitumor agents) to predict efficacy.
  • Synthetic Optimization: Explore alternative substituents (e.g., halogenated aryl groups) to improve potency, guided by SAR trends in quinazolinone derivatives .

Q & A

Q. What are the key synthetic pathways for N-[(furan-2-yl)methyl]-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via cross-coupling reactions.
  • Step 2: Functionalization of the pyridazine ring with a 3,4,5-trimethoxyphenyl group using Suzuki-Miyaura coupling under palladium catalysis .
  • Step 3: Introduction of the sulfanylacetamide moiety by reacting the pyridazine intermediate with α-chloroacetamide derivatives in the presence of KOH as a base .
  • Step 4: Final alkylation with furan-2-ylmethyl bromide under mild conditions (e.g., DMF, 60°C) to yield the target compound.
    Key Considerations: Reaction time, solvent polarity, and temperature must be optimized to avoid side reactions (e.g., over-alkylation) .

Q. How can the structural integrity of this compound be confirmed?

Methodological Approach:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify the presence of characteristic signals (e.g., furan protons at δ 6.2–7.4 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with an error margin < 5 ppm .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths and angles (e.g., C–S bond in sulfanyl group: ~1.76 Å) .

Q. What preliminary biological assays are recommended for this compound?

  • Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Anticancer Activity: Perform MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} calculations .
  • Enzyme Inhibition: Assess interactions with kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Strategies:

  • DFT Studies: Calculate transition states for key reactions (e.g., Suzuki coupling) to identify energy barriers and optimal catalysts .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction yields (e.g., DMF vs. THF) to guide solvent selection .
  • Docking Simulations: Predict binding affinities to biological targets (e.g., tubulin for anticancer activity) to prioritize derivatives .

Q. How to resolve contradictions in spectral data during structural analysis?

Case Example: Discrepancies in 1H^1H-NMR signals for the furan ring may arise from tautomerism or solvent effects. Solutions:

  • Variable Temperature NMR: Conduct experiments at 25°C and 60°C to observe signal splitting/merging .
  • 2D NMR (COSY, HSQC): Resolve overlapping peaks by correlating proton-proton and proton-carbon couplings .
  • Crystallographic Validation: Compare experimental X-ray data with predicted structures from NMR .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

Methodology:

  • Prodrug Design: Modify the acetamide group to ester prodrugs for enhanced membrane permeability .
  • Nanoparticle Formulation: Use PLGA nanoparticles to encapsulate the compound, improving solubility and sustained release .
  • Metabolic Stability Assays: Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.